Tyrphostin AG 825

Übersicht

Beschreibung

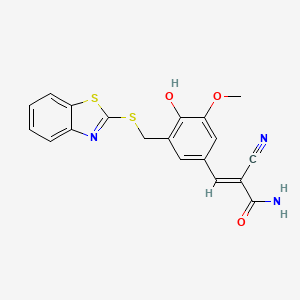

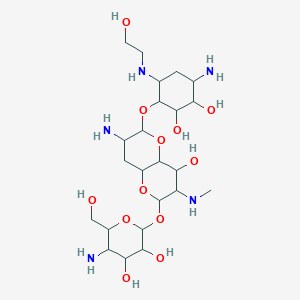

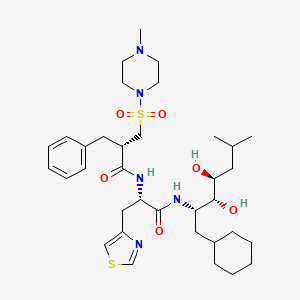

Tyrphostin AG 825 is an organic sulfide that consists of 1,3-benzothiazole-2-thiol . It acts as an epidermal growth factor receptor antagonist . It is a selective and ATP-competitive ErbB2 inhibitor which suppresses tyrosine phosphorylation, with an IC50 of 0.35 μM . AG-825 displays anti-cancer activity .

Molecular Structure Analysis

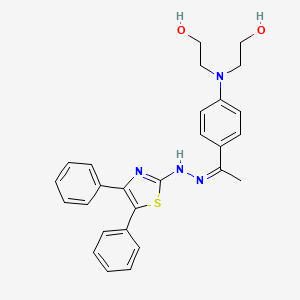

The molecular formula of Tyrphostin AG 825 is C19H15N3O3S2 . It has a molecular weight of 397.5 g/mol . The structure consists of 1,3-benzothiazole-2-thiol in which the hydrogen attached to the sulfur atom is replaced by a 5-[(1E)-3-amino-2-cyano-3-oxoprop-1-en-1-yl]-2-hydroxy-3-methoxybenzyl group .Physical And Chemical Properties Analysis

Tyrphostin AG 825 is a yellow solid . It is soluble in DMSO up to 100 mM . The molecular formula is C19H15N3O3S2 and the molecular weight is 397.47 g/mol .Wissenschaftliche Forschungsanwendungen

Specific Scientific Field

Cancer Research, specifically Prostate Cancer .

Summary of the Application

Tyrphostin AG 825 has been used to study its effects on androgen-independent prostate cancer cells . It is found to be preferentially toxic to these cells .

Methods of Application

The study involved screening for small cell-permeable inhibitors of receptor tyrosine kinases that could block their signaling and trigger cell death in prostate cancer cell lines . Tyrphostin AG 825 was found to inhibit HER-2/neu phosphoactivation and its down-regulation .

Results or Outcomes

The inhibition of HER-2/neu signaling with AG825 triggers an imbalance between extracellular signal-regulated kinase 1/2 and p38 mitogen-activated protein kinase activation, which leads to p38-dependent apoptosis . These effects were dose and time dependent in the human LNCaP, C4, and C4-2 cell line models of progression .

Application in Photodynamic Therapy

Specific Scientific Field

Photodynamic Therapy, specifically in HER2 overexpressing human breast cancer cells .

Summary of the Application

Tyrphostin AG 825 has been used in combination with hypericin-mediated photodynamic therapy (HY-PDT) for evaluating its therapeutic effects in HER2 overexpressing human breast cancer cells .

Methods of Application

The study involved the use of Tyrphostin AG 825 in combination with HY-PDT .

Results or Outcomes

The combination of AG 825 and HY-PDT increased the induction of cell death, HER2 degradation and inhibited colony formation in cancer cells .

Application in Cancer Research

Specific Scientific Field

Cancer Research, specifically Prostate Cancer .

Summary of the Application

Tyrphostin AG 825 has been used to study its effects on androgen-independent prostate cancer cells . It is found to be preferentially toxic to these cells .

Methods of Application

The study involved screening for small cell-permeable inhibitors of receptor tyrosine kinases that could block their signaling and trigger cell death in prostate cancer cell lines . Tyrphostin AG 825 was found to inhibit HER-2/neu phosphoactivation and its down-regulation .

Results or Outcomes

The inhibition of HER-2/neu signaling with AG825 triggers an imbalance between extracellular signal-regulated kinase 1/2 and p38 mitogen-activated protein kinase activation, which leads to p38-dependent apoptosis . These effects were dose and time dependent in the human LNCaP, C4, and C4-2 cell line models of progression .

Application in Photodynamic Therapy

Specific Scientific Field

Photodynamic Therapy, specifically in HER2 overexpressing human breast cancer cells .

Summary of the Application

Tyrphostin AG 825 has been used in combination with hypericin-mediated photodynamic therapy (HY-PDT) for evaluating its therapeutic effects in HER2 overexpressing human breast cancer cells .

Methods of Application

The study involved the use of Tyrphostin AG 825 in combination with HY-PDT .

Results or Outcomes

The combination of AG 825 and HY-PDT increased the induction of cell death, HER2 degradation and inhibited colony formation in cancer cells .

Application in Cancer Research

Specific Scientific Field

Cancer Research, specifically Prostate Cancer .

Summary of the Application

Tyrphostin AG 825 has been used to study its effects on androgen-independent prostate cancer cells . It is found to be preferentially toxic to these cells .

Methods of Application

The study involved screening for small cell-permeable inhibitors of receptor tyrosine kinases that could block their signaling and trigger cell death in prostate cancer cell lines . Tyrphostin AG 825 was found to inhibit HER-2/neu phosphoactivation and its down-regulation .

Results or Outcomes

The inhibition of HER-2/neu signaling with AG825 triggers an imbalance between extracellular signal-regulated kinase 1/2 and p38 mitogen-activated protein kinase activation, which leads to p38-dependent apoptosis . These effects were dose and time dependent in the human LNCaP, C4, and C4-2 cell line models of progression .

Application in Photodynamic Therapy

Specific Scientific Field

Photodynamic Therapy, specifically in HER2 overexpressing human breast cancer cells .

Summary of the Application

Tyrphostin AG 825 has been used in combination with hypericin-mediated photodynamic therapy (HY-PDT) for evaluating its therapeutic effects in HER2 overexpressing human breast cancer cells .

Methods of Application

The study involved the use of Tyrphostin AG 825 in combination with HY-PDT .

Results or Outcomes

The combination of AG 825 and HY-PDT increased the induction of cell death, HER2 degradation and inhibited colony formation in cancer cells .

Safety And Hazards

The safety data sheet for Tyrphostin AG 825 advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation . It also advises against letting the product enter drains .

Zukünftige Richtungen

Tyrphostin AG 825 has been shown to have therapeutic potential in neutrophilic inflammatory disease . It has also been suggested that combined inhibition of ErbB2 and nucleolin could improve breast cancer treatment efficacy . Furthermore, Tyrphostin AG 825 has been found to be preferentially toxic to prostate cancer cells that are phenotypically androgen independent .

Eigenschaften

IUPAC Name |

(E)-3-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-hydroxy-5-methoxyphenyl]-2-cyanoprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3S2/c1-25-15-8-11(6-12(9-20)18(21)24)7-13(17(15)23)10-26-19-22-14-4-2-3-5-16(14)27-19/h2-8,23H,10H2,1H3,(H2,21,24)/b12-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXDONFLNGBQLTN-WUXMJOGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)CSC2=NC3=CC=CC=C3S2)C=C(C#N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)CSC2=NC3=CC=CC=C3S2)/C=C(\C#N)/C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901018047 | |

| Record name | (2E)-3-[3-[(2-Benzothiazolylthio)methyl]-4-hydroxy-5-methoxyphenyl]-2-cyano-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901018047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tyrphostin AG 825 | |

CAS RN |

149092-50-2, 625836-67-1 | |

| Record name | Tyrphostin AG 825 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149092502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-3-[3-[(2-Benzothiazolylthio)methyl]-4-hydroxy-5-methoxyphenyl]-2-cyano-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901018047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-dichlorophenyl)-4-(3-oxospiro[2,4-dihydroisoquinoline-1,4'-piperidine]-1'-yl)butyl]-3,4,5-trimethoxy-N-methylbenzamide](/img/structure/B1683615.png)

![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2-methylbenzoate](/img/structure/B1683635.png)